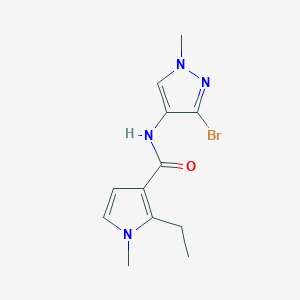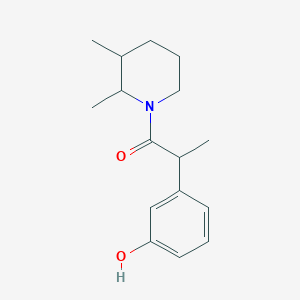![molecular formula C13H14N4OS B7024016 5-[2-(4-Methylimidazol-1-yl)propan-2-yl]-3-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7024016.png)
5-[2-(4-Methylimidazol-1-yl)propan-2-yl]-3-thiophen-3-yl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-Methylimidazol-1-yl)propan-2-yl]-3-thiophen-3-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of imidazole, thiophene, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Methylimidazol-1-yl)propan-2-yl]-3-thiophen-3-yl-1,2,4-oxadiazole typically involves multi-step reactions starting from commercially available precursors. One common approach is to first synthesize the imidazole and thiophene intermediates separately, followed by their coupling through an oxadiazole-forming reaction. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-Methylimidazol-1-yl)propan-2-yl]-3-thiophen-3-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxadiazole ring can produce amine derivatives .
Scientific Research Applications
5-[2-(4-Methylimidazol-1-yl)propan-2-yl]-3-thiophen-3-yl-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 5-[2-(4-Methylimidazol-1-yl)propan-2-yl]-3-thiophen-3-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(2-Methylimidazol-1-yl)isophthalic acid: Another imidazole-containing compound with different structural features and applications.
4-Methyl-5-imidazolecarboxaldehyde: A simpler imidazole derivative used in various synthetic applications.
1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]propan-2-ol: A more complex imidazole derivative with potential therapeutic applications.
Uniqueness
5-[2-(4-Methylimidazol-1-yl)propan-2-yl]-3-thiophen-3-yl-1,2,4-oxadiazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity allows for a wide range of applications and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5-[2-(4-methylimidazol-1-yl)propan-2-yl]-3-thiophen-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-9-6-17(8-14-9)13(2,3)12-15-11(16-18-12)10-4-5-19-7-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFRGGBYHXBMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C(C)(C)C2=NC(=NO2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-[(4,4-Dimethoxyoxan-3-yl)amino]piperidin-1-yl]benzonitrile](/img/structure/B7023938.png)
![2,2-dioxo-N-(2-piperidin-1-ylphenyl)-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide](/img/structure/B7023949.png)
![3-cyclopropyl-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]benzamide](/img/structure/B7023962.png)
![4-ethynyl-4-hydroxy-N-[4-(4-methylpiperidin-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B7023967.png)
![1-[(4-Cyano-3,5-difluorophenyl)methyl]-3-(2-cyclopropylpyrimidin-5-yl)urea](/img/structure/B7023968.png)


![N-[3-[ethyl(methylsulfonyl)amino]propyl]-2-(3-hydroxyphenyl)propanamide](/img/structure/B7023983.png)
![N-(1,4-dioxaspiro[4.5]decan-6-yl)-2-(3-hydroxyphenyl)propanamide](/img/structure/B7023990.png)
![[5-[4-[(Dimethylamino)methyl]-3-fluorophenyl]-3-methylimidazol-4-yl]methanol](/img/structure/B7023998.png)
![N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-2-(3-hydroxyphenyl)propanamide](/img/structure/B7024006.png)
![3-[(4-Methoxyphenyl)methyl]-5-[2-(4-methylimidazol-1-yl)propan-2-yl]-1,2,4-oxadiazole](/img/structure/B7024009.png)
![2-fluoro-4,5-dimethoxy-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7024019.png)
![3-[4-(Difluoromethylidene)piperidin-1-yl]sulfonyl-4-methylbenzonitrile](/img/structure/B7024025.png)
